4-(Ethylamino)-2-methyl-2-butanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H17NO |
|---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
4-(ethylamino)-2-methylbutan-2-ol |
InChI |
InChI=1S/C7H17NO/c1-4-8-6-5-7(2,3)9/h8-9H,4-6H2,1-3H3 |
InChI Key |
GANYPJGJZHVVFO-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC(C)(C)O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 4 Ethylamino 2 Methyl 2 Butanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments provides a detailed picture of the connectivity and spatial relationships of atoms within 4-(Ethylamino)-2-methyl-2-butanol.
One-dimensional ¹H and ¹³C NMR spectra offer initial insights into the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts are influenced by the electron density around the nuclei, which is in turn affected by the presence of electronegative atoms like oxygen and nitrogen.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each non-equivalent proton. Based on the analysis of structurally similar compounds, the predicted chemical shifts would be in the regions outlined in the table below. The integration of these signals would correspond to the number of protons in each group.
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₃ (on C2) | ~1.2 | Singlet |
| -CH₂- (on C3) | ~1.6 - 1.8 | Triplet |
| -CH₂- (on C4) | ~2.7 - 2.9 | Triplet |
| -NH- | Variable, broad | Singlet |
| -OH | Variable, broad | Singlet |
| -CH₂- (ethyl group) | ~2.6 - 2.8 | Quartet |
| -CH₃ (ethyl group) | ~1.1 | Triplet |
Note: The chemical shifts for NH and OH protons can vary significantly depending on the solvent, concentration, and temperature, and they may exchange with deuterium (B1214612) in deuterated solvents like D₂O.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Due to the presence of the hydroxyl and amino groups, the carbons bonded to these functionalities will be deshielded and appear at a lower field (higher ppm value).
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (-CH₃ on C2) | ~25 - 30 |
| C2 (quaternary) | ~70 - 75 |
| C3 (-CH₂-) | ~40 - 45 |
| C4 (-CH₂-) | ~50 - 55 |
| C5 (-CH₂- ethyl) | ~40 - 45 |
| C6 (-CH₃ ethyl) | ~15 |
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations between nuclei. hmdb.ca
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the protons of the C3 and C4 methylene (B1212753) groups, as well as between the ethyl group's methylene and methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. nist.gov This allows for the definitive assignment of each proton signal to its corresponding carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is valuable for determining the preferred conformation of the molecule in solution.
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₁₇NO), the expected exact mass can be calculated with high accuracy.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For alcohols and amines, characteristic fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to the heteroatom) and dehydration.
Predicted Fragmentation Pattern:
| m/z Value | Possible Fragment | Fragmentation Pathway |
| 131.1467 | [M+H]⁺ | Protonated molecular ion |
| 114 | [M-OH]⁺ | Loss of hydroxyl radical |
| 102 | [M-C₂H₅]⁺ | Alpha-cleavage, loss of ethyl radical from the nitrogen |
| 88 | [M-C₃H₇]⁺ | Alpha-cleavage at the tertiary alcohol |
| 72 | [CH₂=NHCH₂CH₃]⁺ | Alpha-cleavage adjacent to the nitrogen |
| 58 | [CH₃CH=NHCH₃]⁺ | Rearrangement and fragmentation |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show absorptions corresponding to the O-H, N-H, C-H, C-O, and C-N bonds. Analysis of similar compounds like 2-methyl-2-butanol (B152257) reveals characteristic absorption bands.
Characteristic IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | Stretching | 3600 - 3200 | Strong, Broad |
| N-H (amine) | Stretching | 3500 - 3300 | Moderate |
| C-H (alkane) | Stretching | 2975 - 2850 | Strong |
| N-H (amine) | Bending | 1650 - 1580 | Moderate |
| C-O (alcohol) | Stretching | 1200 - 1050 | Strong |
| C-N (amine) | Stretching | 1250 - 1020 | Moderate to Weak |
Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Assessment
Since this compound contains a chiral center at the C4 position (assuming it is not synthesized in a way that resolves this), it can exist as a pair of enantiomers. Chiral chromatography is the primary method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common technique for this purpose. The choice of the CSP and the mobile phase is critical for achieving good separation. Polysaccharide-based chiral stationary phases are often effective for the resolution of amino alcohols. The separation relies on the differential interaction of the enantiomers with the chiral selector of the stationary phase, leading to different retention times. The enantiomeric excess (% ee) can then be calculated from the relative peak areas of the two enantiomers in the chromatogram.
Computational Chemistry and Molecular Modeling of 4 Ethylamino 2 Methyl 2 Butanol
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the electronic structure and predicting various molecular properties of 4-(Ethylamino)-2-methyl-2-butanol. These calculations typically begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a wealth of information can be derived.
Key molecular properties obtained from these calculations include the distribution of electron density, dipole moment, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the regions of a molecule that are rich or deficient in electrons, which is critical for understanding intermolecular interactions. nih.govresearchgate.net
Table 1: Calculated Molecular Properties of this compound Note: These values are illustrative and representative of what would be obtained from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).
| Property | Predicted Value | Unit |
|---|---|---|
| Total Energy | -445.8 | Hartrees |
| Dipole Moment | 2.1 | Debye |
| HOMO Energy | -6.2 | eV |
| LUMO Energy | 0.5 | eV |
Elucidation of Reaction Pathways and Transition States through Computational Methods
Computational methods are invaluable for mapping the potential energy surface of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can elucidate detailed reaction mechanisms. rsc.orgresearchgate.netnih.gov For amino alcohols, common reactions include dehydration, oxidation, and cyclization.
For instance, the acid-catalyzed dehydration of this compound could be modeled to determine the most likely pathway and product distribution. Computational software can locate the transition state structures, which are first-order saddle points on the potential energy surface. The energy barrier, or activation energy, for the reaction is the difference in energy between the reactants and the transition state. researchgate.netnih.gov Comparing the activation energies for different possible pathways allows for the prediction of the kinetically favored product. rsc.orgresearchgate.netfrontiersin.org Recent advancements have even integrated machine learning with quantum mechanics to automate the exploration of complex reaction networks. nih.gov
Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Interactions (as applied to related amines)
While quantum calculations are often performed on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in an aqueous solution. tandfonline.comulisboa.ptnih.gov For related amines and alkanolamines, MD simulations have provided significant insights into their local structure and interactions with water molecules. tandfonline.comtandfonline.com
These simulations model the movement of every atom in a system over time, based on a force field that describes the inter- and intramolecular forces. Analysis of the simulation trajectory can reveal information about the conformation of the amine in solution and its hydrogen bonding network. nih.gov Studies on various amines in water have shown that they tend to be surrounded by water molecules rather than self-aggregating. tandfonline.com The strength and nature of these interactions are analyzed using tools like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. tandfonline.com Such simulations are crucial for understanding how the solvent environment affects the structure and reactivity of the amino alcohol.
Ligand-Receptor Interaction Modeling and Binding Site Analysis (applicable to similar butanol derivatives)
The biological or pharmacological activity of a molecule like this compound is contingent upon its interaction with specific biological receptors, such as proteins or ion channels. pnas.orgnih.govnih.gov Molecular docking and MD simulations are the primary computational techniques used to model these ligand-receptor interactions. These methods are widely applied to similar butanol derivatives and other alcohols to understand their mechanisms of action. nih.govnih.govpnas.org
Docking algorithms predict the preferred orientation of a ligand when bound to a receptor, generating a binding score that estimates the strength of the interaction. researchgate.net Studies on alcohol binding sites in proteins reveal that both hydrogen bonds and hydrophobic interactions are critical. nih.govnih.gov The hydroxyl group of the alcohol typically forms hydrogen bonds with polar amino acid residues like serine and threonine, while the alkyl chain fits into a hydrophobic pocket. nih.govnih.gov For butanol derivatives, these interactions can stabilize a particular conformation of the receptor, leading to a physiological response. nih.gov
Table 2: Key Interactions in Alcohol-Receptor Binding
| Interaction Type | Contributing Groups on Ligand | Typical Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding | Hydroxyl (-OH), Amino (-NH) | Serine, Threonine, Tyrosine, Aspartate, Glutamate |
| Hydrophobic (van der Waals) | Ethyl, Methyl, Butyl chains | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |
Prediction and Validation of Spectroscopic Data
Computational quantum chemistry can predict spectroscopic properties with a high degree of accuracy, which serves as a powerful tool for validating experimental results and aiding in structural elucidation. nih.gov Methods like Gauge-Independent Atomic Orbital (GIAO) are commonly used within a DFT framework to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.net
Similarly, the vibrational frequencies for Infrared (IR) and Raman spectra can be calculated. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov The comparison between calculated and experimental spectra can confirm the proposed structure of a synthesized compound or help in assigning specific signals in a complex spectrum. nih.govwwpdb.orgnih.govmdpi.com
Table 3: Comparison of Hypothetical Experimental and Calculated ¹H NMR Chemical Shifts for this compound Note: Calculated values are illustrative of results from DFT/GIAO methods.
| Proton Environment | Experimental Shift (ppm) | Calculated Shift (ppm) |
|---|---|---|
| CH ₃-CH₂-NH- | 1.1 | 1.2 |
| -CH ₂-NH- | 2.7 | 2.8 |
| -NH-CH ₂- | 2.9 | 3.0 |
| -CH ₂-C(CH₃)₂OH | 1.7 | 1.8 |
| -C(CH ₃)₂OH | 1.2 | 1.3 |
Advanced Applications and Functionalization Strategies of 4 Ethylamino 2 Methyl 2 Butanol in Chemical Processes
Investigation as a Ligand in Coordination Chemistry and Organometallic Catalysis
Amino alcohols are well-established ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. The nitrogen and oxygen atoms can act as a bidentate chelate, enhancing the stability of the resulting metal complexes. These complexes, in turn, can exhibit significant catalytic activity in a range of organic transformations. However, a thorough review of the scientific literature indicates a notable absence of specific research focused on 4-(ethylamino)-2-methyl-2-butanol as a ligand in these applications.
Synthesis and Characterization of this compound-Metal Complexes
There is currently no available scientific literature detailing the synthesis and characterization of metal complexes specifically incorporating this compound as a ligand. General methods for the synthesis of amino alcohol-metal complexes typically involve the reaction of the amino alcohol with a metal salt in a suitable solvent. Characterization of such complexes would likely involve techniques such as X-ray crystallography, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis to determine the coordination environment of the metal ion and the binding mode of the ligand.
Evaluation of Catalytic Activity in Organic Transformations (e.g., Guerbet-type coupling, hydrogenation)
Similarly, there is a lack of published research on the evaluation of the catalytic activity of this compound-metal complexes in organic transformations like Guerbet-type coupling and hydrogenation reactions. The Guerbet reaction, which converts alcohols into their longer-chain β-alkylated dimers, and various hydrogenation reactions are often catalyzed by transition metal complexes. rsc.orggoogle.comresearchgate.netmdpi.comtyut.edu.cn The electronic and steric properties of the ligands play a crucial role in the activity and selectivity of these catalysts. While the potential for this compound to act as a ligand in such catalytic systems exists, it remains an unexplored area of research.
Role in Gas Absorption Processes, Particularly Carbon Dioxide Capture
Aqueous amine solutions are the state-of-the-art technology for post-combustion CO2 capture. The effectiveness of an amine absorbent is determined by its absorption capacity, reaction rate, heat of absorption, and stability. While direct studies on this compound for CO2 capture are not available, the behavior of structurally similar amino alcohols provides valuable insights into its potential performance and the mechanisms that would be involved.
Mechanistic Studies of CO2 Absorption Kinetics and Thermodynamics (as observed with related amine-butanols)
2 R¹R²NH + CO₂ ⇌ R¹R²NCOO⁻ + R¹R²NH₂⁺
The kinetics of CO2 absorption into solutions of related amino alcohols, such as 2-amino-1-butanol, have been studied and are found to be faster than those of some other amines like diethanolamine (DEA) and 2-amino-2-methyl-1-propanol (AMP), but slower than monoethanolamine (MEA). acs.org The reaction kinetics are influenced by factors such as temperature, amine concentration, and the steric hindrance around the amino group. nih.gov
The thermodynamics of the absorption process are characterized by the heat of absorption, which is the energy released during the reaction. A lower heat of absorption is generally desirable as it reduces the energy required for solvent regeneration. For sterically hindered amines, the carbamates formed are often unstable, leading to a lower heat of absorption and a higher theoretical CO2 loading capacity (up to 1 mole of CO2 per mole of amine). mdpi.com
Table 1: Comparison of Kinetic Rate Constants for CO2 Absorption in Aqueous Solutions of Various Amines
| Amine | Concentration (mol/L) | Temperature (K) | Second-Order Rate Constant, k₂ (m³/mol·s) |
| 2-Amino-1-butanol | 0.3 | 293 | 1850 |
| Monoethanolamine (MEA) | 2.0 | 298 | 7500 |
| Diethanolamine (DEA) | 2.0 | 298 | 1200 |
| 2-Amino-2-methyl-1-propanol (AMP) | 2.0 | 298 | 450 |
Note: Data for 2-Amino-1-butanol is from a study by Al-Jibouri et al. (2018), while data for MEA, DEA, and AMP are representative values from the literature for comparison. The reaction conditions and experimental methods can influence these values.
Ion Speciation and Equilibrium Analysis in Absorption Systems
For secondary amines, at low CO2 loadings, the formation of carbamate is the dominant reaction. As the CO2 loading increases, the concentration of bicarbonate also increases through the hydrolysis of carbamate or the direct hydration of CO2 catalyzed by the amine. The equilibrium between these species can be represented by the following reactions:
R¹R²NCOO⁻ + H₂O ⇌ R¹R²NH + HCO₃⁻
CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻
A comprehensive equilibrium model would be necessary to predict the speciation in a potential this compound-CO2-H2O system. researchgate.net Such models are essential for designing and optimizing absorption and stripping columns in a carbon capture plant.
Structure-Activity Relationship Studies for Enhanced Absorption Performance
The molecular structure of an amine has a profound impact on its CO2 absorption performance. Key structural features that influence reactivity and capacity include:
Steric Hindrance: The presence of bulky alkyl groups near the amino group, as in this compound (with a tertiary carbon adjacent to the nitrogen-containing ethyl group), can create steric hindrance. This hindrance can lead to the formation of less stable carbamates, which is advantageous for reducing the energy required for regeneration. mdpi.com
Basicity (pKa): The basicity of the amine, quantified by its pKa value, affects its reactivity towards CO2. Generally, amines with higher pKa values exhibit faster initial reaction rates. However, a very high pKa can lead to a high heat of absorption.
Presence of Hydroxyl Groups: The hydroxyl group in amino alcohols can influence the solubility of the amine in water and can also participate in hydrogen bonding, which can affect the reaction mechanism and kinetics. researchgate.net The position of the hydroxyl group relative to the amino group can also impact the absorption characteristics.
Development and Characterization of Biphasic Solvent Systems for CO2 Capture
There is no publicly available scientific literature or data detailing the development and characterization of biphasic solvent systems incorporating this compound for the purpose of CO2 capture. While research exists on other amino alcohols and structurally similar compounds for this application, specific studies on this compound, including performance data, absorption capacities, and solvent properties, are not found in the current body of scientific research. Consequently, no data tables or detailed research findings on its efficacy or characterization in this context can be provided.
Utilization as a Chiral Auxiliary or Reagent in Asymmetric Synthesis
Q & A
Q. What synthetic methodologies are most effective for producing high-purity 4-(Ethylamino)-2-methyl-2-butanol, and what critical reaction parameters should be optimized?
- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. For example, reacting 2-methyl-2-butanol derivatives with ethylamine under controlled pH (8–10) in polar aprotic solvents (e.g., THF) at 60–80°C improves yield . Catalysts like palladium or nickel may enhance efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity >95%.
Q. How should researchers characterize the structural identity and purity of this compound following synthesis?
- Methodological Answer : Use multi-modal analytical techniques:
Q. What are the recommended storage conditions for this compound to ensure stability?
- Methodological Answer : Store in airtight, amber glass containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Similar alcohols show hygroscopicity; include desiccants (silica gel) .
Advanced Research Questions
Q. What pharmacological roles does the ethylamino group play in bioactive derivatives like Otenabant, and how can this inform analog design?
- Methodological Answer : In Otenabant (CAS 686344-29-6), the ethylamino group enhances cannabinoid receptor (CB1) binding affinity by forming hydrogen bonds with Asp366/Lys192 residues . SAR studies suggest substituting ethyl with bulkier groups (e.g., isopropyl) reduces off-target effects. Use molecular docking (AutoDock Vina) to predict binding modes for analogs .
Q. How do structural modifications (e.g., halogenation or fluorination) influence the physicochemical properties of 2-methyl-2-butanol derivatives?
- Methodological Answer : Substituents drastically alter properties:
Fluorination increases hydrophobicity and thermal stability, while bromine enhances π-π stacking in crystallography .
Q. What strategies can resolve inconsistencies in reported biological activity data for this compound derivatives?
- Methodological Answer :
Q. What analytical challenges arise when quantifying this compound in biological matrices, and what techniques address these?
- Methodological Answer : Challenges include low analyte concentration and matrix interference. Solutions:
- Sample preparation : Solid-phase extraction (C18 cartridges) with 80% recovery .
- LC-MS/MS : Use MRM transitions (m/z 132→114) and deuterated internal standards for quantification (LOQ = 0.1 ng/mL) .
Data Gaps and Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
